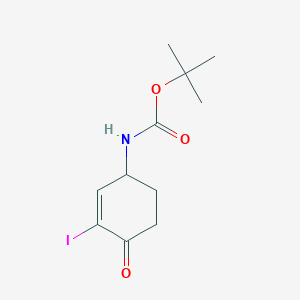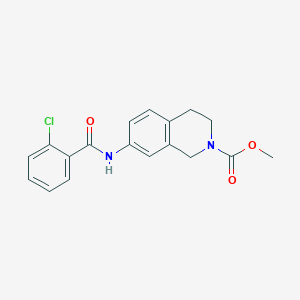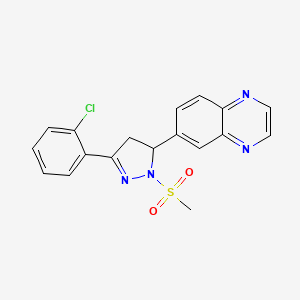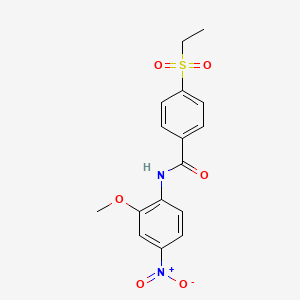![molecular formula C20H29N5O B2743486 1-(Adamantan-1-yl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea CAS No. 2210053-82-8](/img/structure/B2743486.png)
1-(Adamantan-1-yl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Adamantan-1-yl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea is a complex organic compound featuring an adamantane moiety, a pyrimidine ring, and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the Pyrrolidine Derivative: The pyrrolidine ring can be synthesized via a cyclization reaction of a suitable amine with a dihaloalkane.
Coupling of Pyrimidine and Pyrrolidine: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the pyrrolidine derivative.
Formation of the Urea Linkage: The final step involves the reaction of the adamantane derivative with the pyrimidine-pyrrolidine intermediate in the presence of a urea-forming reagent such as phosgene or triphosgene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1-(Adamantan-1-yl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The urea linkage can participate in nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, 1-(Adamantan-1-yl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a potential candidate for drug design and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(Adamantan-1-yl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea involves its interaction with specific molecular targets. The adamantane moiety provides structural rigidity, while the pyrimidine and pyrrolidine rings offer sites for binding to biological macromolecules. This compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
1-(Adamantan-1-yl)-3-(pyrrolidin-2-yl)urea: Lacks the pyrimidine ring, making it less versatile in terms of biological activity.
1-(Adamantan-1-yl)-3-(pyrimidin-2-yl)urea: Lacks the pyrrolidine ring, which may reduce its binding affinity to certain targets.
1-(Adamantan-1-yl)-3-(pyrrolidin-2-ylmethyl)urea: Similar structure but without the pyrimidine ring, potentially affecting its chemical reactivity and biological activity.
Uniqueness
1-(Adamantan-1-yl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea is unique due to the combination of the adamantane, pyrimidine, and pyrrolidine moieties. This unique structure provides a balance of rigidity and flexibility, allowing for diverse interactions with biological targets and making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
1-(1-adamantyl)-3-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O/c26-19(24-20-10-14-7-15(11-20)9-16(8-14)12-20)23-13-17-3-1-6-25(17)18-21-4-2-5-22-18/h2,4-5,14-17H,1,3,6-13H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPTWHFDDZGGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2743405.png)
![3,4-dimethoxy-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2743406.png)
![METHYL 4-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE](/img/structure/B2743407.png)



![(Z)-5-((5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B2743416.png)
![2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2743417.png)
![(Z)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2743421.png)
![N-[(1Z)-4-oxo-3-(phenylhydrazido)-1,4-dihydronaphthalen-1-ylidene]methanesulfonamide](/img/structure/B2743422.png)
![N-(1,3-benzothiazol-2-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2743423.png)
![4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2743425.png)
